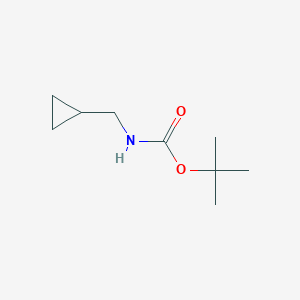

tert-butyl N-(cyclopropylmethyl)carbamate

Descripción

Significance of Carbamate-Based Protecting Groups in Contemporary Organic Synthesis

Carbamate-based protecting groups, such as the Boc group, have become indispensable tools in contemporary organic synthesis, particularly in the assembly of peptides and other complex nitrogen-containing molecules. chem-station.com The carbamate (B1207046) linkage effectively attenuates the nucleophilicity and basicity of the amine nitrogen by delocalizing the lone pair of electrons through resonance with the adjacent carbonyl group. This electronic modification renders the protected amine unreactive towards many electrophiles and bases, allowing for chemical transformations to be carried out on other parts of the molecule without interference. rsc.org

The popularity of carbamates, and the Boc group in particular, stems from a favorable combination of stability and controlled lability. Boc-protected amines are stable to a wide array of reagents, including many reducing agents, organometallics, and basic conditions used for ester hydrolysis. masterorganicchemistry.com However, the Boc group can be readily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. fishersci.co.uk This orthogonality to other common protecting groups is a key feature that allows for selective deprotection in multi-step syntheses. chem-station.commasterorganicchemistry.com

Historical Context and Evolution of Amine Protection Strategies

The need for effective amine protection became acutely apparent with the advent of peptide synthesis. Early efforts were often hampered by the lack of reliable methods to prevent the undesired self-coupling of amino acids. A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group. nih.gov The Cbz group could be removed by catalytic hydrogenation, a method that was generally mild towards the peptide backbone.

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the field and created a demand for new protecting groups with different deprotection conditions. This led to the development of the tert-butoxycarbonyl (Boc) group, which could be removed with acid, providing an orthogonal strategy to the hydrogenolysis-labile Cbz group. The Fmoc (9-fluorenylmethyloxycarbonyl) group, introduced later, is cleaved under basic conditions, further expanding the toolkit of orthogonal protecting groups available to synthetic chemists. creative-peptides.com This evolution from simple acylation or sulfonylation to a suite of carbamate-based protecting groups with diverse cleavage conditions has been instrumental in the synthesis of increasingly complex and sensitive molecules. nih.gov

Role of tert-Butyl N-(cyclopropylmethyl)carbamate as a Model System for Boc-Protected Cyclopropylmethylamines

This compound serves as an important model system for studying the chemical properties and reactivity of Boc-protected primary amines attached to a cyclopropylmethyl moiety. The cyclopropyl (B3062369) group, with its inherent ring strain and unique electronic properties, can influence the reactivity of adjacent functional groups. By studying a relatively simple and well-defined molecule like this compound, chemists can gain valuable insights into the stability of the Boc protecting group in the presence of this strained ring system and the potential for the cyclopropylmethyl group to participate in or influence various chemical transformations.

The synthesis of this compound is typically achieved through the reaction of cyclopropylmethylamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a suitable base. This straightforward and high-yielding reaction is representative of the general method for Boc protection of primary amines.

Below are tables detailing the physicochemical properties of this compound and a typical protocol for its synthesis, which can be considered a model for the preparation of other Boc-protected cyclopropylmethylamines.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H17NO2 | nih.govuni.lu |

| Molecular Weight | 171.24 g/mol | nih.govuni.lu |

| Appearance | Colorless oil or low melting solid | General Observation |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane (B109758), ethyl acetate, methanol) | General Chemical Knowledge |

| Step | Procedure | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Dissolve cyclopropylmethylamine in a suitable solvent such as dichloromethane or tetrahydrofuran. | Cyclopropylmethylamine, Dichloromethane | To create a homogeneous reaction mixture. |

| 2 | Add a base, such as triethylamine (B128534) or diisopropylethylamine, to the solution. | Triethylamine | To neutralize the acid generated during the reaction. |

| 3 | Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent. | Di-tert-butyl dicarbonate | The electrophilic source of the Boc group. |

| 4 | Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC). | Room Temperature | To allow the reaction to proceed to completion. |

| 5 | Work-up the reaction by washing with aqueous solutions to remove the base and byproducts. | Water, Brine | Purification of the product. |

| 6 | Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product. | Anhydrous sodium sulfate, Rotary evaporator | Isolation of the product. |

| 7 | Purify the crude product by column chromatography if necessary. | Silica (B1680970) gel, Hexanes/Ethyl acetate | To obtain the pure compound. |

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(cyclopropylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOIEEISPMGDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897932-58-0 | |

| Record name | tert-butyl N-(cyclopropylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N Cyclopropylmethyl Carbamate

Direct N-Protection of Cyclopropylmethylamine

The most straightforward route to tert-butyl N-(cyclopropylmethyl)carbamate involves the direct reaction of cyclopropylmethylamine with a reagent that provides the tert-butoxycarbonyl group. This method is widely employed due to its reliability and predictability.

Reactants and Reaction Conditions (e.g., Di-tert-butyl Dicarbonate)

The standard and most common method for the N-tert-butoxycarbonylation of amines is the reaction with di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct formed during the reaction.

The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, tert-butanol (B103910), and carbon dioxide. The presence of a base, such as triethylamine (B128534) or sodium bicarbonate, is crucial for scavenging the generated acid and driving the reaction to completion.

Typical Reaction Conditions:

| Reactants | Base | Solvent(s) | Temperature |

| Cyclopropylmethylamine, Di-tert-butyl Dicarbonate | Triethylamine, Sodium Bicarbonate, etc. | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile | Room Temperature |

This method is generally high-yielding and tolerant of a wide range of functional groups, making it a versatile choice for the synthesis of this compound.

Catalytic Approaches to N-tert-Butoxycarbonylation

To improve the efficiency, reduce waste, and simplify the purification process, various catalytic methods for N-tert-butoxycarbonylation have been developed. These approaches often offer milder reaction conditions and are more environmentally benign.

A highly efficient and reusable heterogeneous catalyst for the N-tert-butoxycarbonylation of amines is perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂). nih.govrsc.orgorganic-chemistry.org This catalyst facilitates the reaction of amines with di-tert-butyl dicarbonate under solvent-free conditions at room temperature. nih.govrsc.org

The use of HClO₄-SiO₂ offers several advantages, including short reaction times, high yields, and excellent chemoselectivity. organic-chemistry.org The catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, which aligns with the principles of green chemistry. organic-chemistry.org This method avoids the use of hazardous and volatile organic solvents and simplifies the work-up procedure. nih.govrsc.org

Research Findings for HClO₄-SiO₂ Catalyzed N-tert-Butoxycarbonylation:

| Catalyst Loading | Solvent | Temperature | Reaction Time | Yield (%) |

| Low mol% | Solvent-free | Room Temperature | Short | High |

In the pursuit of more environmentally friendly synthetic methods, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been identified as a highly effective and recyclable solvent and organocatalyst for the N-Boc protection of amines. organic-chemistry.org HFIP is a polar, non-nucleophilic solvent with a strong ability to form hydrogen bonds, which activates the di-tert-butyl dicarbonate, facilitating the reaction with the amine. organic-chemistry.orgnih.gov

This method proceeds rapidly at room temperature, often within minutes, and provides excellent yields of the desired N-Boc protected amines. organic-chemistry.org A key advantage of using HFIP is the avoidance of acidic or basic catalysts and the prevention of common side reactions, such as the formation of isocyanates or ureas. organic-chemistry.org Furthermore, HFIP can be recovered by distillation and reused, adding to the sustainability of the process. organic-chemistry.org

Performance of HFIP in N-Boc Protection:

| Catalyst/Solvent | Temperature | Reaction Time (minutes) | Yield (%) |

| HFIP | Room Temperature | 5 - 30 | up to 99 |

Synthesis via Functional Group Interconversions Preceding N-Protection

Reductive Amination Strategies

Reductive amination is a widely utilized and versatile method for the synthesis of amines. This chemical reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. While a cornerstone of synthetic chemistry for over a century, modern advancements have expanded its application. nih.gov A general approach to synthesizing this compound through this method would involve the reaction of cyclopropanecarboxaldehyde (B31225) with ammonia (B1221849) to form an imine, which is then reduced and subsequently protected with a tert-butoxycarbonyl (Boc) group.

A more direct, three-component reductive amination can also be employed. For instance, nickel-catalyzed reductive couplings can synthesize tertiary benzhydryl amines from secondary N-trimethylsilyl amines and benzaldehydes. ucla.edu While not directly applied to the target compound, this illustrates the potential for convergent synthesis strategies. Mechanistic studies suggest these reactions can proceed through a reductive amination/reductive Stieglitz cascade, which allows for the formal insertion of nitrogen into a C-C bond of a carbonyl compound. nih.gov

Key features of modern reductive amination strategies include:

Modular Synthesis : Allows for the combination of different carbonyl compounds and amine sources.

Scalability : The reaction can be performed on a gram scale with good yields. nih.gov

Catalyst Control : The choice of catalyst, such as triphenylborane (B1294497) versus tris(pentafluorophenyl)borane (B72294) (BCF), can influence the reaction outcome, potentially yielding N,N-disubstituted hydroxylamines instead of the final amine. nih.gov

Curtius Rearrangement from Carboxylic Acid Derivatives

The Curtius rearrangement is a versatile and powerful reaction for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. nih.govwikipedia.org This thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas, is a key step. wikipedia.orgorganic-chemistry.org The resulting isocyanate can be trapped by various nucleophiles; for the synthesis of this compound, tert-butanol is used to yield the Boc-protected amine. wikipedia.org

The reaction mechanism is believed to be a concerted process, where the loss of nitrogen gas and the migration of the alkyl group occur simultaneously, with full retention of configuration at the migrating group. wikipedia.orgnih.gov

Several methods exist for the initial formation of the acyl azide from the corresponding carboxylic acid (cyclopropanecarboxylic acid in this case):

Reaction of an acyl halide with an azide salt. organic-chemistry.org

Reaction of the carboxylic acid with diphenylphosphoryl azide (DPPA). orgsyn.org

A one-pot method using sodium azide and di-tert-butyl dicarbonate, which can be catalyzed by zinc(II) triflate. orgsyn.org

This one-pot zinc-catalyzed procedure is particularly efficient for preparing aliphatic Boc-protected amines. It utilizes readily available reagents and proceeds under mild conditions (40 °C), with by-products that are easy to remove. orgsyn.org

| Reagent/Catalyst | Role | Reference |

| Cyclopropanecarboxylic acid | Starting material | nih.govorgsyn.org |

| Diphenylphosphoryl azide (DPPA) | Forms acyl azide | orgsyn.org |

| Sodium Azide (NaN₃) | Azide source for acyl azide formation | orgsyn.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Reacts with carboxylic acid and NaN₃ | orgsyn.org |

| tert-Butanol (t-BuOH) | Traps the isocyanate intermediate | wikipedia.org |

| Zinc(II) triflate (Zn(OTf)₂) | Catalyst for one-pot rearrangement | orgsyn.org |

Palladium-Catalyzed Approaches (e.g., cross-coupling with cyanate)

Palladium-catalyzed cross-coupling reactions offer a modern and efficient route to carbamate (B1207046) synthesis. One notable strategy involves the cross-coupling of aryl or vinyl halides/triflates with sodium cyanate (B1221674) to generate an isocyanate intermediate in situ. This isocyanate is then trapped by an alcohol to form the desired carbamate. organic-chemistry.orgresearchgate.net

For the synthesis of an N-alkyl carbamate like this compound, a variation of this methodology would be required. The typical Buchwald-Hartwig amination couples an amine with an aryl halide. A related approach could involve the coupling of tert-butyl carbamate itself with an appropriate cyclopropylmethyl halide. Research has shown that tert-butyl carbamate can be coupled with aryl halides using palladium catalysts to prepare N-aryl tert-butyl carbamates. researchgate.net

Another palladium-catalyzed approach is the carboxylation of organic substrates. encyclopedia.pub While often used for synthesizing carboxylic acids, variations can lead to other functional groups. For example, palladium catalysts can facilitate the reaction between 2-bromoanilines, CO₂, and isocyanides to yield quinazoline (B50416) derivatives. encyclopedia.pub Although complex, these examples highlight the versatility of palladium catalysis in C-N and C-C bond formation, which could be adapted for the target molecule's synthesis. encyclopedia.pubnih.gov

| Reaction Type | Substrates | Catalyst System (Example) | Product | Reference |

| Cyanate Cross-Coupling | Aryl Halides, Sodium Cyanate, Alcohol | Pd(OAc)₂ / Ligand | N-Aryl Carbamate | organic-chemistry.orgresearchgate.net |

| Carbamate Cross-Coupling | Aryl Halides, tert-Butyl Carbamate | Palladium Catalyst | N-Aryl tert-Butyl Carbamate | researchgate.net |

Nickel-Catalyzed Reduction of Nitriles

A highly effective method for preparing Boc-protected primary amines is the nickel-catalyzed reduction of nitriles. organic-chemistry.orgresearchgate.net This approach is particularly advantageous as it is generally clean, environmentally benign, and tolerant of air and moisture. organic-chemistry.orgorganic-chemistry.org The reaction utilizes catalytic amounts of nickel(II) chloride in combination with a reducing agent, typically sodium borohydride (B1222165), in the presence of di-tert-butyl dicarbonate (Boc anhydride) which serves as a trapping agent for the newly formed amine. organic-chemistry.orgresearchgate.net

Starting from cyclopropanecarbonitrile, this method provides a direct route to this compound. The nickel boride, formed in situ from NiCl₂ and NaBH₄, is the active reducing species. researchgate.net The presence of the Boc anhydride is crucial to prevent the dimerization or further reaction of the intermediate amine. organic-chemistry.org

This catalytic procedure offers several benefits over stoichiometric methods or those using harsher reducing agents like lithium aluminum hydride:

Reduced Toxicity : Uses catalytic instead of stoichiometric amounts of the nickel salt. researchgate.net

Mild Conditions : The reaction proceeds under mild and practical protocols. researchgate.net

Good Yields : Moderate to good yields are achievable for a variety of nitriles. organic-chemistry.org

Functional Group Compatibility : The method demonstrates good functional group tolerance. organic-chemistry.org

Another related system uses Raney Nickel with potassium borohydride (KBH₄) in ethanol, which has been shown to be a mild and efficient system for reducing both aliphatic and aromatic nitriles to primary amines with high yields and selectivity. umich.eduacs.org

| Catalyst System | Reducing Agent | Trapping Agent | Key Advantages | Reference |

| Nickel(II) chloride (catalytic) | Sodium borohydride (excess) | Di-tert-butyl dicarbonate | Mild, tolerant to air/moisture, reduced toxicity | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Raney Nickel | Potassium borohydride | N/A (for primary amine) | Mild, high yields, no inert atmosphere needed | umich.eduacs.org |

One-Pot Multicomponent Reactions Incorporating tert-Butyl Carbamate

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a product that incorporates portions of all reactants. These processes are valued for their atom economy, reduced waste, and operational simplicity. organic-chemistry.org

While a specific MCR for this compound is not detailed, related reactions demonstrate the principle. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently synthesize various carbamates in the presence of cesium carbonate. organic-chemistry.org

Another relevant one-pot process is the direct conversion of ketones into α,β-unsaturated ketones via their lithium enolates using N-tert-butyl phenylsulfinimidoyl chloride, which proceeds under mild conditions. organic-chemistry.org More directly applicable is the asymmetric Mannich reaction, which can be performed as a three-component reaction between an aldehyde, an amine, and a ketone. orgsyn.org In a variation, tert-butyl carbamate can be used as the amine component source in reactions with aldehydes and other nucleophiles. For instance, tert-butyl carbamate reacts with benzaldehyde (B42025) and sodium benzenesulfinate (B1229208) in the presence of formic acid in a one-pot procedure to form tert-butyl phenyl(phenylsulfonyl)methylcarbamate. orgsyn.org This demonstrates the utility of tert-butyl carbamate as a building block in multicomponent syntheses.

Stereoselective Synthesis of this compound and its Chiral Derivatives

The synthesis of chiral, non-racemic amines is of significant importance, particularly in pharmaceutical chemistry. osi.lv Stereoselective synthesis of chiral derivatives of this compound can be achieved using chiral auxiliaries. One of the most effective and widely used chiral auxiliaries for asymmetric amine synthesis is Ellman's tert-butanesulfinamide. osi.lvrsc.orgnih.gov

The general strategy involves the condensation of a chiral tert-butanesulfinamide with an aldehyde (e.g., a substituted cyclopropanecarboxaldehyde) to form an N-tert-butanesulfinyl imine. nih.govresearchgate.net These sulfinimines are stable and act as excellent electrophiles for subsequent diastereoselective reactions, such as:

Addition of organometallic reagents (e.g., Grignard or organolithium reagents).

Reduction using hydride reagents.

The tert-butanesulfinyl group directs the nucleophilic attack or hydride addition to one face of the C=N double bond, leading to the formation of the desired stereoisomer with high diastereoselectivity. nih.gov The chiral auxiliary can then be easily cleaved under mild acidic conditions to reveal the free chiral amine, which can then be protected with a Boc group to yield the final enantiomerically enriched product. nih.govresearchgate.net

This methodology has been successfully applied to the synthesis of a wide array of structurally diverse chiral amines, including those with multiple stereogenic centers and those incorporated into N-heterocycles. osi.lvrsc.org

| Step | Description | Key Reagent/Intermediate | Outcome | Reference |

| 1. Condensation | Reaction of a chiral aldehyde with tert-butanesulfinamide. | Chiral tert-butanesulfinamide | Chiral N-tert-butanesulfinyl imine | nih.govresearchgate.net |

| 2. Diastereoselective Addition/Reduction | Addition of a nucleophile or a reducing agent to the imine. | Organometallic reagent or Hydride source | Diastereomerically enriched sulfinamide | osi.lvnih.gov |

| 3. Cleavage & Protection | Removal of the chiral auxiliary and protection of the amine. | HCl, Di-tert-butyl dicarbonate | Enantiomerically pure Boc-protected amine | researchgate.net |

Reactivity Profile and Chemical Transformations of Tert Butyl N Cyclopropylmethyl Carbamate

Acid-Mediated Boc Deprotection Mechanisms

The removal of the Boc protecting group from tert-butyl N-(cyclopropylmethyl)carbamate is most commonly achieved under acidic conditions. This process is highly efficient and proceeds through a well-understood mechanistic pathway.

Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are standard reagents for the deprotection of Boc-protected amines. researchgate.net The reaction is typically performed using TFA neat or in a solvent like dichloromethane (B109758) (DCM), or with HCl in a solvent such as methanol (B129727) or dioxane. nih.gov The acid's role is to protonate the carbamate (B1207046) oxygen, which initiates the cleavage of the tert-butyl group. mdpi.com This protonation weakens the C-O bond of the tert-butyl group, facilitating its departure.

Following protonation of the carbamate oxygen, the mechanism proceeds through the loss of a stable tert-butyl cation. mdpi.com This tertiary carbocation is a key intermediate in the deprotection process. Once formed, the tert-butyl cation can follow several pathways:

Deprotonation: It can lose a proton to form isobutylene (B52900), a gaseous byproduct.

Reaction with Nucleophiles: The cation can be trapped by the acid's conjugate base (e.g., trifluoroacetate) or other nucleophiles present in the reaction mixture.

Alkylation: It can alkylate sensitive functional groups on the substrate or other molecules, which is often an undesired side reaction.

The departure of the tert-butyl cation results in the formation of an unstable carbamic acid intermediate. mdpi.com This intermediate rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free cyclopropylmethylamine. The evolution of CO2 is a thermodynamic driving force for the reaction. The resulting amine is then protonated by the excess acid in the medium, forming the corresponding ammonium (B1175870) salt (e.g., cyclopropylmethylammonium trifluoroacetate (B77799) or chloride).

Table 1: Key Steps in Acid-Mediated Boc Deprotection

| Step | Description | Key Intermediates/Products |

| 1. Protonation | The carbamate oxygen is protonated by a strong acid (TFA or HCl). | Protonated carbamate |

| 2. C-O Cleavage | The weakened carbon-oxygen bond breaks, releasing a stable tert-butyl cation. | tert-Butyl cation, Carbamic acid |

| 3. Decarboxylation | The unstable carbamic acid spontaneously loses carbon dioxide. | Carbon dioxide, Free amine |

| 4. Protonation | The liberated amine is protonated by the excess acid. | Ammonium salt |

The highly reactive tert-butyl cation generated during deprotection can lead to unwanted side reactions, particularly the alkylation of electron-rich aromatic rings or sulfur-containing residues in peptide synthesis. To prevent these side reactions, "scavengers" are often added to the reaction mixture. These are nucleophilic species that efficiently trap the tert-butyl cation. Common scavengers include:

Anisole or Thioanisole: These compounds are readily alkylated by the tert-butyl cation.

Triethylsilane (TES): This scavenger can reduce the tert-butyl cation.

Water: Can act as a scavenger by reacting with the cation to form tert-butanol (B103910).

The choice of scavenger depends on the specific substrate and the other functional groups present in the molecule.

Orthogonality and Compatibility with Other Protecting Groups

A significant advantage of the Boc protecting group is its orthogonality with other common amine protecting groups. Orthogonal protecting groups can be removed under distinct reaction conditions without affecting each other. organic-chemistry.org This allows for the selective deprotection of different functional groups within the same molecule.

The Boc group on this compound is acid-labile. It is compatible with and orthogonal to:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is base-labile and is typically removed with piperidine (B6355638).

Cbz (Carboxybenzyl) group: This group is removed by catalytic hydrogenation.

Alloc (Allyloxycarbonyl) group: Cleaved using transition metal catalysis (e.g., Palladium).

This orthogonality is a cornerstone of modern synthetic strategies, particularly in peptide and complex molecule synthesis.

Table 2: Orthogonality of Common Amine Protecting Groups

| Protecting Group | Chemical Name | Cleavage Conditions | Orthogonal to Boc? |

| Boc | tert-Butoxycarbonyl | Strong Acid (TFA, HCl) | - |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Yes |

| Cbz | Carboxybenzyl | H₂, Pd/C (Hydrogenolysis) | Yes |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Yes |

Transformations Involving the Carbamate Moiety

Beyond its role as a protecting group, the carbamate moiety in this compound can undergo various chemical transformations. These reactions often leverage the reactivity of the N-Boc group to form other functional groups without proceeding through a full deprotection-reprotection sequence.

One common strategy involves the in situ generation of an isocyanate intermediate from the N-Boc protected amine. nih.govresearchgate.netnih.gov This can be achieved by treating the N-Boc amine with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). nih.gov The resulting isocyanate is a versatile intermediate that can react with various nucleophiles:

Alcohols: to form different carbamates.

Thiols: to yield thiocarbamates.

Amines: to produce ureas. nih.gov

Grignard reagents: to form amides. nih.gov

Additionally, the N-Boc group can be converted to an N-methyl group through magnesium-catalyzed reduction. organic-chemistry.orgnih.gov These transformations highlight the versatility of the N-Boc group not just as a protective shield but also as a functional handle for further molecular elaboration.

Reactions with Nucleophiles (e.g., Transamidation)

The amide bond of a carbamate is generally stable and less reactive towards nucleophiles compared to other acyl compounds due to the electron-donating character of the adjacent nitrogen atom. Direct transamidation, the substitution of the amino group, is therefore challenging and typically requires catalysis to activate the carbamate moiety. rsc.org

For this compound, as with other N-Boc protected amines, the reactivity can be enhanced by further functionalization at the nitrogen atom. A strategy involves a site-selective N-tert-butoxycarbonylation, which destabilizes the ground state of the amide bond and renders it more susceptible to nucleophilic attack. rsc.org This N–C(O) bond activation facilitates transamidation under milder conditions. The process generally involves the cleavage of the C(O)-N bond, allowing for the introduction of a new amine nucleophile. While tertiary amides can undergo transamidation through different mechanistic pathways, often involving metal catalysts like Pd(OAc)₂, secondary carbamates like this compound typically require activation to proceed efficiently. rsc.org Alternative methods for promoting transamidation of secondary amides include the use of reagents like tert-butyl nitrite, which proceeds through an N-nitrosamide intermediate under catalyst-free conditions. researchgate.net

Oxidative and Reductive Transformations

The N-Boc group is known for its stability under various oxidative conditions. organic-chemistry.org This robustness allows for selective transformations at other parts of the molecule without affecting the protected amine. However, specific reagents can induce reactions involving the Boc-protected nitrogen. For instance, palladium-catalyzed selective oxidation of Boc-protected N-methylamines has been demonstrated, indicating that under certain catalytic conditions, C-H activation directed by the Boc group is possible. mdpi.com

Regarding reduction, the N-Boc group is generally resistant to catalytic hydrogenation. organic-chemistry.org However, specific reductive cleavage is achievable with certain reagents. A magnesium-catalyzed reduction of linear and cyclic carbamates, including N-Boc protected amines, can yield N-methyl amines. mdpi.com Furthermore, conversion of the carbamate to an acylcarbamate can facilitate reductive cleavage of the acyl–N bond using mild reducing agents such as sodium borohydride (B1222165). rsc.org The stability of the Boc group towards many reducing agents allows for chemoselective reactions elsewhere in a molecule, such as the reduction of an azide (B81097) group via catalytic hydrogenation without cleaving the carbamate. nih.gov

Reactions at the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a key source of reactivity due to the inherent strain of the three-membered ring and the electronic properties of its C-C and C-H bonds.

Selective Functionalization of the Cyclopropane (B1198618) Ring

The cyclopropane ring can undergo selective C-H functionalization, a powerful strategy for elaborating the core structure. The nitrogen atom of the cyclopropylmethylamine derivative can act as a directing group in metal-catalyzed C(sp³)–H activation reactions. Research has shown that palladium(II) catalysts, in conjunction with an amino acid ligand, can achieve enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes with aryl boronic acids. nih.govnih.gov This method allows for the direct formation of a carbon-aryl bond on the strained ring with high diastereoselectivity and enantioselectivity. nih.gov The tertiary amine functionality directs the C–H cleavage, enabling the synthesis of complex, functionalized cyclopropane derivatives. nih.gov

| Substrate | Aryl Boronic Acid | Catalyst/Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| N-(Cyclopropylmethyl)pyrrolidine | 4-Fluorophenylboronic acid | Pd(OAc)₂ / N-Ac-L-Ile-OH | 72 | 98:2 |

| N-(Cyclopropylmethyl)piperidine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / N-Ac-L-Ile-OH | 85 | 97:3 |

| N-(Cyclopropylmethyl)morpholine | Phenylboronic acid | Pd(OAc)₂ / N-Ac-L-Ile-OH | 91 | 96:4 |

Ring-Opening Reactions

The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, particularly with acid catalysis. For derivatives like N-cyclopropyl-amides, treatment with a Lewis acid such as AlCl₃ can induce a ring-opening rearrangement. scirp.org This transformation can proceed through an aziridine (B145994) intermediate, leading to the formation of N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. scirp.orgnih.gov

Electrophilic ring-opening of cyclopropylamines can also occur, often cleaving the distal C-C bond (the bond furthest from the substituent). This reactivity is influenced by the substituents on the nitrogen and the ring. For instance, donor-acceptor cyclopropanes are particularly prone to ring-opening where an electron-donating group and an electron-withdrawing group facilitate the cleavage of a vicinal C-C bond. In the context of alkylidenecyclopropyl ketones reacting with amines, a mechanism involving distal cleavage of the cyclopropane ring has been proposed to lead to the formation of substituted pyrroles.

Cross-Coupling Reactions of Functionalized Cyclopropylmethyl Derivatives (e.g., Suzuki-Miyaura)

While this compound itself is not typically used directly in cross-coupling, its functionalized derivatives are valuable substrates. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, and it can be applied to cyclopropyl (B3062369) derivatives. mdpi.com To participate in this reaction, the cyclopropylmethyl moiety must first be converted into an organoboron species, such as a cyclopropylboronic acid or a potassium cyclopropyltrifluoroborate (B8364958) salt. mdpi.com

These functionalized cyclopropane derivatives can then be coupled with a variety of aryl or heteroaryl halides (or pseudohalides) in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction is highly valued in pharmaceutical chemistry for its mild conditions and tolerance of diverse functional groups, allowing for the incorporation of the cyclopropyl group into complex aromatic systems. mdpi.com The development of robust methods for the Suzuki-Miyaura coupling of cyclopropyltrifluoroborates with less reactive but more available aryl chlorides has expanded the utility of this transformation. mdpi.com

| Aryl/Heteroaryl Chloride | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-5-methoxypyridine | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 91 |

| 4-Chlorobenzaldehyde | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 85 |

| Methyl 4-chlorobenzoate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 96 |

| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 98 |

Applications of Tert Butyl N Cyclopropylmethyl Carbamate As a Synthetic Intermediate

Role in Complex Molecule Synthesis

The unique structural combination of a stable carbamate (B1207046) and a strained cyclopropane (B1198618) ring makes tert-butyl N-(cyclopropylmethyl)carbamate a versatile intermediate in the synthesis of complex chemical entities.

Precursor to Primary Amines and their Derivatives

The primary function of this compound in synthesis is to serve as a stable precursor to cyclopropylmethylamine. The Boc group is a widely used protecting group for amines because it is robust under many synthetic conditions, including basic, reductive, and nucleophilic environments, yet it can be removed under mild acidic conditions. organic-chemistry.org

The deprotection is typically achieved by treating the carbamate with a strong acid, which cleaves the tert-butyl group as a stable carbocation, subsequently forming isobutylene (B52900) and carbon dioxide, liberating the free primary amine. acsgcipr.orgfishersci.co.uk This process allows the highly reactive amine to be unmasked at a specific, desired stage of a multi-step synthesis, preventing unwanted side reactions. organic-chemistry.org Once deprotected, the resulting cyclopropylmethylamine can undergo a wide array of subsequent reactions, such as alkylation, acylation, and condensation, to form more complex derivatives.

| Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | reddit.comrsc.org |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol (B129727), or Ethyl Acetate | Room Temperature | reddit.com |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature | nih.govresearchgate.net |

| Aqueous Potassium Carbonate | Methanol/Water | Reflux | researchgate.net |

Building Block for Substituted Cyclopropylmethylamine Scaffolds

Beyond its role as a simple amine precursor, this compound serves as a foundational scaffold for constructing more elaborate structures that retain the core cyclopropylmethylamine motif. The cyclopropane ring itself can be substituted, or the methyl group can be functionalized prior to or after the introduction of the Boc-protected amine. This allows for the synthesis of a diverse library of compounds built upon this central structure. For instance, derivatives such as tert-butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate and tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate are used as intermediates to introduce the cyclopropylmethylamine scaffold along with other functional groups for further synthetic transformations. nih.govuni.lu

| Derivative Compound Name | Structural Modification | CAS Number | Reference |

|---|---|---|---|

| tert-butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | Hydroxymethyl group on the cyclopropane ring | 153248-46-5 | nih.gov |

| tert-butyl N-{[1-(methylamino)cyclopropyl]methyl}carbamate | Methylamino group on the cyclopropane ring | 1785565-68-5 | |

| tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl]carbamate | Aminoethyl group on the cyclopropane ring | 1593896-24-2 | chiralen.com |

| tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate | Hydroxypropyl group on the cyclopropane ring | Not Available | uni.lu |

Strategic Integration in Total Synthesis Efforts

The stability and predictable reactivity of this compound make it a strategic component in the complex planning of total synthesis projects.

Enabling Convergent and Divergent Synthetic Pathways

Conversely, in divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. After deprotecting the Boc group to reveal the primary amine, the resulting cyclopropylmethylamine can be reacted with a wide variety of electrophiles (e.g., acyl chlorides, aldehydes, sulfonyl chlorides) to produce a diverse range of final products. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Control of Chemoselectivity and Regioselectivity

The use of the Boc protecting group is a key strategy for controlling chemoselectivity in organic synthesis. slideshare.net In a multifunctional molecule, a primary amine is often one of the most reactive nucleophilic sites. By protecting the cyclopropylmethylamine with the Boc group, chemists can perform reactions on other functional groups within the molecule (e.g., esters, alcohols, or halides) without interference from the amine. organic-chemistry.org The steric bulk of the tert-butyl group can also influence the stereochemical outcome of nearby reactions. acsgcipr.org

Regioselectivity, or the control of reaction site, is also enhanced. durgapurgovtcollege.ac.in For example, in reactions involving aromatic rings or other unsaturated systems within the same molecule, the protected amine does not interfere with electrophilic additions or substitutions at those sites. The unique electronic properties of the cyclopropane ring can also direct reactions to specific positions, a feature that can be exploited once other reactive sites like the amine are masked. researchgate.net The choice of protecting groups and solvents can significantly influence both stereo- and chemoselectivity in complex reactions. nih.gov

Preparation of Diverse Organic Architectures

The cyclopropylmethylamine moiety, readily accessible from this compound, is a structural feature found in a variety of complex organic molecules, including pharmaceuticals and agrochemicals. The high degree of strain and unique three-dimensional nature of the cyclopropane ring can impart favorable properties to a molecule, such as metabolic stability and conformational rigidity.

This intermediate is therefore a key starting point for the synthesis of numerous molecular architectures. mdpi.com Following deprotection, the amine can be incorporated into heterocyclic systems through condensation reactions or used in multi-component reactions to rapidly build molecular complexity. organic-chemistry.org Its application facilitates the synthesis of novel amides, sulfonamides, and other amine derivatives containing the cyclopropyl (B3062369) group, which are often explored for their potential biological activities. mdpi.comnih.gov The ability to construct these varied structures from a stable, easily handled precursor underscores the importance of this compound in modern organic synthesis. researchgate.net

Synthesis of Substituted Anilines

One of the primary applications of this compound is in the synthesis of N-(cyclopropylmethyl)anilines through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, largely replacing harsher classical methods. wikipedia.org The reaction facilitates the coupling of an amine component, in this case, this compound, with an aryl halide or triflate.

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the carbamate, deprotonation by a base, and subsequent reductive elimination to yield the N-aryl carbamate product. The final step involves the acidic removal of the Boc protecting group to furnish the desired substituted aniline. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and accommodating a wide range of functional groups on the aryl halide. Modern catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, allow the reaction to proceed under relatively mild conditions. nih.govnih.gov

The versatility of the Buchwald-Hartwig amination allows for the synthesis of a diverse array of substituted anilines from this compound, as illustrated by the representative transformations in the table below.

| Aryl Halide/Triflate (Ar-X) | Catalyst System (Exemplary) | Product (After Boc Deprotection) | Reference Reaction Type |

|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃ / BINAP / NaOtBu | N-(Cyclopropylmethyl)-4-methylaniline | wikipedia.org |

| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / XPhos / K₃PO₄ | N-(Cyclopropylmethyl)-4-nitroaniline | researchgate.net |

| 2-Iodopyridine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 2-(Cyclopropylmethylamino)pyridine | wikipedia.org |

| Phenyl triflate | Pd(OAc)₂ / SPhos / K₂CO₃ | N-(Cyclopropylmethyl)aniline | nih.gov |

Formation of Nitrogen Heterocycles

While direct intramolecular cyclization of this compound is not a commonly reported transformation, its structural motifs can be utilized to construct nitrogen heterocycles through multi-step sequences. A plausible and powerful strategy involves a radical-mediated ring-opening of the cyclopropane ring followed by an intramolecular cyclization. beilstein-journals.orgnih.gov

This synthetic approach would typically begin with the generation of a radical at a position α to the nitrogen. This radical intermediate can then induce the homolytic cleavage of one of the C-C bonds within the strained cyclopropane ring. This ring-opening generates a homoallylic radical, which is a key intermediate for subsequent cyclization reactions. If the starting carbamate is appropriately functionalized with a radical acceptor, such as an alkene or an aromatic ring tethered to the nitrogen, this homoallylic radical can undergo an intramolecular addition to form a new, larger ring system, such as a piperidine (B6355638) or pyrrolidine (B122466) derivative. nih.govnih.gov

For example, a hypothetical transformation could involve:

N-Alkylation: Introduction of a tether containing a radical acceptor (e.g., an allyl or phenyl group) onto the carbamate nitrogen.

Radical Initiation: Generation of a radical α to the nitrogen.

Ring-Opening/Cyclization Cascade: The cyclopropyl ring opens to a homoallylic radical, which then cyclizes onto the tethered acceptor group.

Final Product: Subsequent quenching of the radical affords the heterocyclic product.

This strategy leverages the inherent strain of the cyclopropyl group as a latent source of reactivity for constructing more complex cyclic architectures. beilstein-journals.org

| Hypothetical Precursor | Key Transformation | Resulting Heterocycle Class | Underlying Principle |

|---|---|---|---|

| N-Allyl-N-(cyclopropylmethyl)carbamate | Radical-induced ring opening/5-exo-trig cyclization | Substituted Pyrrolidine | nih.gov |

| N-(But-3-en-1-yl)-N-(cyclopropylmethyl)carbamate | Radical-induced ring opening/6-exo-trig cyclization | Substituted Piperidine | nih.gov |

| N-(2-Bromobenzyl)-N-(cyclopropylmethyl)carbamate | Radical-induced ring opening/intramolecular arylation | Benzazepine derivative | beilstein-journals.org |

Access to α-Branched Amines

The synthesis of α-branched amines from this compound involves the functionalization of the methylene (B1212753) carbon atom situated between the nitrogen and the cyclopropyl group. This transformation can be achieved via the formation of an α-amino carbanion, which is then trapped with a suitable electrophile.

The process begins with the deprotonation of the α-carbon. Due to the modest acidity of this proton, a very strong base is required. Typically, an organolithium reagent such as sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi) is used, often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). The TMEDA coordinates to the lithium ion, increasing the effective basicity of the organolithium reagent and stabilizing the resulting carbanion. The Boc group is crucial as it helps to stabilize the negative charge on the adjacent carbon through resonance and inductive effects.

Once the α-lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce the desired branch. Reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) results in an α-alkylated product. This methodology provides a direct route to sterically hindered amines that can be valuable building blocks in medicinal chemistry and materials science. After the alkylation step, the Boc group can be removed under standard acidic conditions.

| Electrophile (E⁺) | Reagents | Product (After Alkylation and Deprotection) | Reaction Principle |

|---|---|---|---|

| CH₃I (Methyl iodide) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. CH₃I; 3. TFA | 1-Cyclopropylethanamine | α-Lithiation/Alkylation |

| BnBr (Benzyl bromide) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. BnBr; 3. TFA | 1-Cyclopropyl-2-phenylethanamine | α-Lithiation/Alkylation |

| (CH₃)₂CO (Acetone) | 1. t-BuLi, THF, -78 °C; 2. (CH₃)₂CO; 3. TFA | 1-(Aminomethyl)-α,α-dimethylcyclopropanemethanol | α-Lithiation/Addition |

| CO₂ (Carbon dioxide) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. CO₂; 3. H₃O⁺, then TFA | 2-Amino-2-cyclopropylacetic acid | α-Lithiation/Carboxylation |

Preparation of Amino Acid and Peptide Analogs

This compound serves as a valuable precursor for the synthesis of non-canonical amino acid and peptide analogs. The cyclopropyl group is a well-known bioisostere for various functionalities, and its incorporation into peptides can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. mdpi.com

A key transformation to convert the carbamate into an amino acid analog is the oxidation of the α-methylene group to a carboxylic acid. This creates a chiral center and transforms the cyclopropylmethylamine scaffold into N-Boc-protected α-cyclopropylglycine. This oxidation can be achieved using various modern oxidation protocols, often involving reagents like ruthenium tetroxide (RuO₄) generated in situ or other powerful oxidants capable of converting a C-H bond adjacent to a nitrogen into a carbonyl group. The stability of the Boc group under many oxidative conditions makes this approach feasible. organic-chemistry.org

Once the N-Boc-α-cyclopropylglycine has been synthesized, it can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling techniques. In SPPS, the protected amino acid is activated (e.g., using coupling reagents like HBTU or HATU) and coupled to the N-terminus of a growing peptide chain anchored to a solid support. The iterative process of deprotection and coupling allows for the assembly of custom peptide sequences containing this unique cyclopropyl-containing residue.

The resulting peptides are analogs of natural peptides, where the cyclopropyl group can mimic side chains like valine or isoleucine while enforcing a more rigid backbone conformation. This strategy is widely employed in medicinal chemistry to develop peptide-based therapeutics with improved pharmacological properties.

| Step | Transformation | Typical Reagents | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | α-Methylene Oxidation | RuCl₃, NaIO₄ | N-Boc-α-cyclopropylglycine | Creation of a non-canonical amino acid |

| 2 | Peptide Coupling | HBTU, DIPEA, Resin-bound amine | N-Boc-cyclopropylglycyl-Peptide-Resin | Incorporation into a peptide chain |

| 3 | Boc Deprotection | Trifluoroacetic acid (TFA) | Cyclopropylglycyl-Peptide-Resin | Elongation of the peptide |

| 4 | Cleavage from Resin | TFA cocktail | Cyclopropylglycine-containing peptide | Final peptide analog |

Advanced Spectroscopic and Structural Characterization of Tert Butyl N Cyclopropylmethyl Carbamate

High-Resolution NMR Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of tert-butyl N-(cyclopropylmethyl)carbamate and probing its solution-state conformation. The molecule's structure features distinct proton and carbon environments, which give rise to a characteristic set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the structural components. The nine chemically equivalent protons of the tert-butyl group produce a sharp, singlet peak at approximately 1.45 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are observed as a doublet around 2.95 ppm, with coupling to the single cyclopropyl (B3062369) methine proton. The methine proton (-CH-) of the cyclopropyl group appears as a multiplet further upfield, typically in the 0.9-1.1 ppm range. The diastereotopic methylene protons of the cyclopropyl ring itself produce complex multiplets in the 0.2-0.5 ppm region.

¹³C NMR Spectroscopy: The carbon spectrum further corroborates the structure. The quaternary carbon of the tert-butyl group resonates around 79 ppm, while the methyl carbons of this group appear near 28 ppm. The carbonyl carbon (C=O) of the carbamate (B1207046) is characteristically deshielded, found at approximately 156 ppm. The methylene carbon adjacent to the nitrogen is observed around 48 ppm, with the cyclopropyl methine and methylene carbons appearing upfield, typically around 11 ppm and 3-4 ppm, respectively.

Conformational Analysis: The molecule possesses considerable conformational flexibility, primarily due to rotation around the N-CH₂ and O-C(CH₃)₃ single bonds. The planarity of the carbamate group (O-C(=O)-N) is a key feature, influencing the spatial arrangement of the substituents. Variable temperature NMR studies could be employed to investigate the energy barriers to rotation and identify the most stable conformers in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in determining through-space proximities between the tert-butyl protons and the cyclopropylmethyl protons, providing definitive insights into the preferred spatial orientation.

While this compound is achiral, NMR spectroscopy remains a powerful tool for the stereochemical analysis of its chiral derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data are estimated based on typical chemical shift values for similar functional groups.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -C(CH ₃)₃ | ~1.45 | Singlet |

| ¹H | -N-CH₂ - | ~2.95 | Doublet |

| ¹H | -CH - (cyclopropyl) | ~1.0 | Multiplet |

| ¹H | -CH₂ - (cyclopropyl) | ~0.2 - 0.5 | Multiplet |

| ¹³C | -C =O | ~156 | - |

| ¹³C | -C (CH₃)₃ | ~79 | - |

| ¹³C | -N-CH₂ - | ~48 | - |

| ¹³C | -C(C H₃)₃ | ~28 | - |

| ¹³C | -CH - (cyclopropyl) | ~11 | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of its intermolecular interactions.

Functional Group Analysis: The IR spectrum is dominated by characteristic absorptions of the carbamate moiety. A prominent, sharp band is observed in the region of 3350-3450 cm⁻¹, corresponding to the N-H stretching vibration. The carbonyl (C=O) stretching vibration gives rise to a very strong and sharp absorption band around 1690-1710 cm⁻¹. The C-O stretching vibrations associated with the carbamate group are typically found in the 1250-1050 cm⁻¹ region. Aliphatic C-H stretching vibrations from the tert-butyl and cyclopropylmethyl groups are observed between 2850 and 3000 cm⁻¹. The presence of the cyclopropane (B1198618) ring can also be identified by characteristic C-H stretching bands just above 3000 cm⁻¹.

Hydrogen Bonding: In the solid state or in concentrated solutions, the N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This intermolecular hydrogen bonding leads to a broadening and a shift to lower frequency (red-shift) of the N-H and C=O stretching bands in the IR spectrum. The extent of this shifting provides insight into the strength and nature of the hydrogen bonding network within the material.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on data for analogous carbamates.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3400 | Medium-Strong | N-H Stretch (free) |

| ~3010 | Medium | C-H Stretch (cyclopropyl) |

| 2970-2850 | Strong | C-H Stretch (aliphatic) |

| ~1700 | Very Strong | C=O Stretch (Amide I) |

| ~1520 | Strong | N-H Bend (Amide II) |

| 1470-1450 | Medium | C-H Bend (CH₃, CH₂) |

| ~1250 | Strong | C-N Stretch / N-H Bend |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for the unequivocal confirmation of the molecular formula of this compound and for elucidating its fragmentation behavior under ionization.

Molecular Formula Confirmation: The compound has a molecular formula of C₉H₁₇NO₂. HRMS provides a highly accurate mass measurement of the molecular ion, which can be compared to the calculated theoretical mass. The theoretical monoisotopic mass is 171.12593 Da. An experimental mass measurement within a few parts per million (ppm) of this value confirms the elemental composition.

Fragmentation Pathways: The fragmentation of tert-butylcarbamates (Boc-amines) is well-characterized and dominated by the lability of the tert-butoxycarbonyl group. Upon ionization, particularly in techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule undergoes characteristic neutral losses.

Loss of Isobutylene (B52900): The most prominent initial fragmentation step is the elimination of isobutylene (C₄H₈, 56 Da), resulting in an unstable carbamic acid intermediate.

Loss of Carbon Dioxide: This intermediate readily decarboxylates, losing carbon dioxide (CO₂, 44 Da) to yield the protonated cyclopropylmethylamine.

tert-Butyl Cation Formation: Under EI conditions, direct cleavage of the ester C-O bond is also common, leading to the formation of a stable tert-butyl cation (C₄H₉⁺) at m/z 57, which is often the base peak in the spectrum.

These predictable fragmentation pathways are highly diagnostic for the presence of the Boc-protecting group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Formula | Identity | Fragmentation Pathway |

|---|---|---|---|

| 172.1332 | [C₉H₁₈NO₂]⁺ | [M+H]⁺ | Protonated Molecular Ion |

| 116.0862 | [C₅H₁₂NO₂]⁺ | [M+H - C₄H₈]⁺ | Loss of isobutylene |

| 72.0808 | [C₄H₁₀N]⁺ | [M+H - C₄H₈ - CO₂]⁺ | Loss of isobutylene and CO₂ |

X-ray Crystallography for Solid-State Structural Elucidation (if reported)

Single-crystal X-ray crystallography provides the most definitive information regarding the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. While crystal structures for other carbamates have been described, showing details of hydrogen bonding networks and molecular packing, such specific data is not available for the title compound. Therefore, a definitive elucidation of its solid-state packing, intermolecular interactions, and precise bond parameters from this technique is not currently possible.

Theoretical and Computational Studies on Tert Butyl N Cyclopropylmethyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT methods can predict a variety of chemical properties and reactivity indices for tert-butyl N-(cyclopropylmethyl)carbamate.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comglobalresearchonline.net The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), can be derived from HOMO and LUMO energies. mdpi.comglobalresearchonline.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness signifies resistance to change in its electron distribution. globalresearchonline.net These calculations can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic modifications. globalresearchonline.net

A hypothetical DFT analysis of this compound would likely reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms as regions of higher electron density. The results of such calculations are often presented in data tables summarizing the key electronic parameters.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical stability and reactivity. |

| Chemical Hardness (η) | 4.3 eV | Resistance to deformation of the electron cloud. |

| Chemical Potential (μ) | -2.2 eV | Escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 1.15 | Global electrophilic nature of the molecule. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, which contains several rotatable bonds, this analysis is crucial for understanding its three-dimensional structure and how that structure influences its properties.

The primary goal of conformational analysis is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. researchgate.net Computational methods, such as molecular mechanics or quantum mechanical calculations, are employed to systematically rotate the bonds and calculate the steric energy of each resulting conformation. Energy minimization algorithms are then used to find the lowest energy structures.

In this compound, key rotations would occur around the N-CH₂, CH₂-cyclopropyl, and N-C(O) bonds. The bulky tert-butyl group imposes significant steric constraints, likely influencing the preferred orientation of the carbamate (B1207046) functionality relative to the cyclopropylmethyl group. The cyclopropyl (B3062369) ring itself is rigid, but its orientation with respect to the rest of the molecule is variable. The analysis would identify conformers that minimize steric hindrance and optimize any potential intramolecular interactions.

Table 2: Illustrative Energy Profile of a Key Dihedral Angle in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (High Energy) |

| 60 | 0.5 | Gauche |

| 120 | 4.8 | Eclipsed (High Energy) |

| 180 | 0.0 | Anti (Lowest Energy) |

| 240 | 4.8 | Eclipsed (High Energy) |

| 300 | 0.5 | Gauche |

Note: This table represents a simplified, hypothetical energy profile for rotation around one of the single bonds.

Mechanistic Investigations of Synthetic Transformations and Deprotection Processes

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis and deprotection of carbamates. For this compound, computational studies can map the reaction pathways, identify transition states, and calculate activation energies.

The deprotection of the tert-butyl carbamate (Boc) group is a common transformation in organic synthesis. This process is typically carried out under acidic conditions. Computational modeling can investigate the step-by-step mechanism, which generally involves protonation of the carbonyl oxygen, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and the carbamic acid, which then decarboxylates to yield the free amine. organic-chemistry.org DFT calculations can provide the geometries of intermediates and transition states along this pathway, as well as the associated energy barriers, offering insights into the reaction kinetics.

Similarly, the synthesis of this compound, for example, from cyclopropylmethanamine and di-tert-butyl dicarbonate (B1257347), can be studied computationally. The mechanism likely involves nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the dicarbonate, followed by the departure of a tert-butoxide and carbon dioxide. Theoretical modeling can help to confirm this pathway and explore the energetics of the reaction.

Intermolecular and Intramolecular Interactions Analysis

The physical and biological properties of a molecule are heavily influenced by its non-covalent interactions. For this compound, both intermolecular and intramolecular forces are at play.

Intramolecular Interactions:

Hydrogen Bonding: While not prominent, weak intramolecular hydrogen bonds might be possible between the N-H proton and the carbonyl oxygen in certain conformations, which would stabilize those particular structures.

Steric Repulsion: Significant steric repulsion exists between the bulky tert-butyl group and the cyclopropylmethyl moiety. Conformational analysis helps to identify the arrangements that minimize these repulsive forces.

Intermolecular Interactions:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial in the solid state and in solution, influencing properties like melting point and solubility.

Dispersion Forces: The nonpolar tert-butyl and cyclopropylmethyl groups contribute to van der Waals interactions, specifically London dispersion forces, which are important for molecular packing in the solid state and for interactions with nonpolar environments.

Computational methods can quantify the strength of these interactions and visualize their spatial distribution, providing a detailed picture of the molecule's interaction landscape.

Molecular Electrostatic Potential (MEP) Mapping and Quantum Theory of Atoms-in-Molecules (QTAIM)

Molecular Electrostatic Potential (MEP) Mapping: MEP is a powerful tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites susceptible to electrophilic attack. For this compound, these regions would be concentrated around the carbonyl oxygen atom. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites prone to nucleophilic attack. The region around the hydrogen atom attached to the nitrogen (N-H) would likely show a positive potential. researchgate.net

An MEP map provides an intuitive visual guide to the reactive sites of the molecule. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM): QTAIM is a theoretical framework that defines atoms and chemical bonds based on the topology of the electron density. wiley-vch.deamercrystalassn.org This analysis can provide a rigorous and quantitative description of the bonding within this compound.

QTAIM analysis identifies critical points in the electron density, which are used to define atomic basins (the space occupied by an atom in a molecule) and bond paths (a line of maximum electron density linking two nuclei). wiley-vch.de The properties of the electron density at the bond critical points (BCPs) provide information about the nature of the chemical bonds (e.g., covalent vs. ionic, bond strength). This method can be used to analyze not only the covalent bonds but also weaker interactions like hydrogen bonds. rsc.org For this compound, QTAIM could be used to precisely characterize the C-N, C=O, C-C, and C-H bonds, as well as any potential intramolecular hydrogen bonds.

Future Directions and Emerging Research Opportunities in the Chemistry of Tert Butyl N Cyclopropylmethyl Carbamate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of carbamates, including tert-butyl N-(cyclopropylmethyl)carbamate, has traditionally relied on well-established but often inefficient or hazardous reagents. Future research will prioritize the development of greener, more sustainable synthetic routes.

Key research objectives in this area include:

Phosgene-Free Carbonyl Sources: Moving away from highly toxic phosgene (B1210022) and its derivatives is a primary goal. researchgate.netnih.gov Research into alternative, benign carbonyl sources like carbon dioxide (CO2) or urea (B33335) is a promising frontier. rsc.orgresearchgate.net The direct synthesis of carbamates from amines, alcohols, and CO2 represents an attractive, atom-economical approach.

Catalyst-Free and Water-Mediated Reactions: Recent studies have demonstrated the feasibility of N-tert-butoxycarbonylation of amines under catalyst-free conditions in water, which minimizes waste and avoids toxic catalysts. nih.gov Exploring these conditions for the synthesis of this compound from cyclopropylmethylamine could offer a significantly greener process.

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts can simplify purification and reduce environmental impact. Developing heterogeneous catalysts, such as Amberlite-IR 120 resin, for the efficient synthesis of this specific carbamate (B1207046) could lead to more sustainable industrial-scale production.

Direct Transformation of Boc-Amines: A novel and sustainable approach involves the direct transformation of readily available Boc-protected amines into other carbamate derivatives without a deprotection step. rsc.org Research into activating this compound to directly react with various alcohols or amines, potentially using lithium tert-butoxide as a base, would create efficient pathways to diverse compound libraries. rsc.org

| Methodology | Conventional Approach | Future Sustainable Approach | Potential Advantages |

|---|---|---|---|

| Carbonyl Source | Phosgene Derivatives, Boc-Anhydride | Carbon Dioxide, Urea | Non-toxic, renewable, reduced cost. researchgate.net |

| Catalysis | Homogeneous bases (e.g., DMAP, Et3N) | Heterogeneous Catalysts, Catalyst-Free (in water) | Easy catalyst recovery, reduced waste, improved safety. nih.gov |

| Solvent | Dichloromethane (B109758), Acetonitrile | Water, Solvent-Free Conditions | Environmentally benign, reduced cost and toxicity. nih.gov |

| Overall Process | Multi-step, requires purification | One-pot, direct functionalization | Increased efficiency, reduced waste streams. rsc.org |

Exploration of New Reactivity Modes and Selective Transformations

The chemical structure of this compound offers multiple sites for selective functionalization. Future research can unlock new synthetic pathways by exploring novel reactivity at both the carbamate and the cyclopropylmethyl functionalities.

Selective C–H Functionalization: The conversion of carbon-hydrogen (C–H) bonds into new functional groups is a powerful strategy in molecule construction. umich.edu The cyclopropane (B1198618) ring contains methylene (B1212753) C(sp³)–H bonds that are potential targets for late-stage functionalization. Research into palladium-catalyzed enantioselective C–H activation, using chiral amino acid ligands, could enable the synthesis of novel, stereodefined cyclopropane derivatives from this simple precursor. nih.govrsc.org Developing directing groups that enable site-selective C–H functionalization would further expand the synthetic utility. nih.goviisc.ac.in

Novel Boc-Group Transformations: While typically used as a protecting group, the N-Boc moiety itself can participate in unique transformations. researchgate.net Beyond standard acidic deprotection, exploring thermal or metal-catalyzed deprotection could offer enhanced selectivity in complex molecules. acs.orgresearchgate.net Furthermore, the in-situ generation of isocyanates from Boc-protected amines via activation with agents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) allows for the one-pot synthesis of ureas, a reactivity mode that could be applied to this compound. organic-chemistry.org

Strain-Release Reactions: The cyclopropane ring possesses significant ring strain (approximately 27.5 kcal/mol), which can be harnessed as a thermodynamic driving force for ring-opening reactions. nih.gov Investigating transition metal-catalyzed or radical-mediated ring-opening reactions of this compound could provide access to valuable linear alkylamine derivatives that are otherwise difficult to synthesize.

| Reactive Site | Transformation Type | Potential Reagents/Catalysts | Anticipated Outcome |

|---|---|---|---|

| Cyclopropyl (B3062369) C(sp³)–H | Asymmetric C–H Arylation | Pd(II) catalysts, Chiral Amino Acid Ligands | Enantioenriched 1,2-disubstituted cyclopropanes. nih.gov |

| N-Boc Group | Selective Thermal Deprotection | High Temperature (Flow Chemistry) | Acid-free deprotection, orthogonal to other acid-labile groups. acs.org |

| N-Boc Group | Isocyanate Formation | 2-Chloropyridine / Tf₂O | One-pot synthesis of cyclopropylmethyl ureas. organic-chemistry.org |

| Cyclopropane C–C Bond | Catalytic Ring-Opening | Transition Metal Catalysts (e.g., Rh, Ni) | Functionalized homoallylic amines. |

Application in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features from all components, are highly valued for their efficiency and complexity-building potential. This compound is an ideal candidate for integration into such reaction schemes.

A primary future direction is the use of its deprotected form, cyclopropylmethylamine, as a key component in isocyanide-based MCRs like the Ugi four-component reaction (U-4CR). organicreactions.orgnih.gov The U-4CR combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amide scaffolds, which are prevalent in medicinal chemistry. nih.govresearchgate.net

Library Synthesis: By systematically varying the other three components, the use of cyclopropylmethylamine in the Ugi reaction could rapidly generate large libraries of diverse molecules featuring the cyclopropylmethyl moiety for biological screening. organicreactions.org

Post-MCR Modifications: The cyclopropane ring within the Ugi product could serve as a handle for further transformations, such as ring-opening or functionalization, enabling access to even more complex molecular architectures.

Novel MCR Development: Research could also focus on developing new MCRs where the cyclopropane ring itself participates directly in the reaction, perhaps through a cascade sequence involving initial amine condensation followed by a strain-driven ring-opening event. The use of siloxycyclopropanes in Ugi-type reactions provides a precedent for the direct involvement of cyclopropyl derivatives in such transformations. fu-berlin.de

Advanced Computational Modeling for Predicting Reactivity and Properties